molecular formula C9H10Cl2O B175671 1,3-Dichloro-5-propoxybenzene CAS No. 1202656-18-5

1,3-Dichloro-5-propoxybenzene

Cat. No.: B175671
CAS No.: 1202656-18-5
M. Wt: 205.08 g/mol
InChI Key: IBRUXLCKZCXLBF-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-propoxybenzene, with a molecular formula of C9H10Cl2O and a molecular weight of 205.08 g/mol, is a chemical compound of interest in scientific research . The specific CAS Registry Number for this compound is 1202656-18-5 . This substance features a benzene ring substituted with two chlorine atoms and one propoxy group, a structure that suggests its primary utility as a versatile building block or intermediate in synthetic organic chemistry. Researchers may employ it in the development of more complex molecules for applications in materials science or pharmaceutical research. The compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-5-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRUXLCKZCXLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611710
Record name 1,3-Dichloro-5-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202656-18-5
Record name 1,3-Dichloro-5-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Organic Transformations for 1,3 Dichloro 5 Propoxybenzene

Halogenation Strategies for Benzene (B151609) Ring Functionalization

The introduction of two chlorine atoms onto a benzene ring at the 1 and 3 positions relative to a directing group is a critical step in the synthesis of 1,3-dichloro-5-propoxybenzene. Several methods can be employed to achieve this dichlorination, each with its own advantages in terms of regioselectivity and reaction conditions.

Regioselective Electrophilic Aromatic Halogenation Approaches to Dichlorinated Intermediates

Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms to a benzene ring. For the synthesis of dichlorinated intermediates, the regioselectivity of the reaction is paramount. The choice of chlorinating agent and catalyst can direct the incoming electrophile to the desired positions. For instance, the chlorination of certain phenylallene derivatives with hypervalent iodine reagents can lead to vicinal dichlorides. beilstein-journals.org While not directly producing the 1,3-dichloro pattern, this highlights the use of specific reagents to control the position of chlorination. The use of trichloroisocyanuric acid (TCCA) in conjunction with tetrabutylammonium (B224687) chloride (TBACl) provides a metal-free method for the dichlorination of various organic compounds, including heteroaromatics. rsc.org

Directed Ortho-Metalation (DoM) Protocols for Precise Dichlorination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.orguwindsor.cabaranlab.orgharvard.edu This generates a stabilized aryllithium intermediate that can then react with an electrophile, such as a chlorinating agent, to introduce a chlorine atom specifically at that position. wikipedia.org While typically used for ortho-substitution, sequential DoM reactions or the use of starting materials with appropriate substitution patterns could potentially lead to 1,3-dichlorinated products. The strength of the directing group and the reaction conditions are crucial for achieving high regioselectivity. baranlab.orgharvard.edu

Halogen Exchange Reactions for Chlorine Introduction

Halogen exchange reactions, such as the Finkelstein reaction, provide an alternative route for introducing chlorine atoms. frontiersin.org These reactions typically involve the conversion of an aryl iodide or bromide to the corresponding chloride. frontiersin.org For instance, heating an aryl iodide or bromide with nickel(II) chloride in a solvent like DMF can effectively yield the aryl chloride. frontiersin.org This method can be particularly useful if the corresponding di-iodo or di-bromo precursor is more readily accessible. The efficiency of halogen exchange can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Etherification Protocols for Propoxy Moiety Installation

The introduction of the propoxy group is another key transformation in the synthesis of this compound. This is typically achieved through etherification reactions involving a phenolic precursor.

Williamson Ether Synthesis Utilizing Phenolic Precursors and Propyl Halides

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgbyjus.compw.live This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgbyjus.compw.livemasterorganicchemistry.com In the context of synthesizing this compound, the starting material would be 3,5-dichlorophenol (B58162). This phenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. byjus.comfrancis-press.com The subsequent reaction with a propyl halide, such as propyl bromide or propyl iodide, yields the desired this compound. vulcanchem.com The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile (B52724) to facilitate the SN2 pathway. byjus.com

Table 1: Key Parameters for Williamson Ether Synthesis

ParameterDescriptionTypical Conditions
Phenolic Precursor The starting aromatic alcohol.3,5-Dichlorophenol
Propylating Agent The source of the propyl group.Propyl bromide, Propyl iodide
Base Used to deprotonate the phenol.NaOH, K₂CO₃, NaH
Solvent The reaction medium.DMF, Acetonitrile, THF
Temperature Reaction temperature.50-100 °C byjus.com
Reaction Time Duration of the reaction.1-8 hours byjus.com

Nucleophilic Aromatic Substitution (SNAr) on Activated Dichlorinated Benzenes by Propoxide

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy for forming the ether linkage. masterorganicchemistry.com This reaction requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups, such as nitro groups, ortho and para to the leaving group. masterorganicchemistry.comarkat-usa.org In a potential pathway to this compound, a substrate like 1,3,5-trichlorobenzene (B151690) could be reacted with sodium propoxide. The chlorine atoms activate the ring towards nucleophilic attack. Under controlled conditions, it might be possible to achieve a selective monosubstitution of one chlorine atom by the propoxide nucleophile. arkat-usa.org The reactivity in SNAr reactions is often F > Cl > Br > I for the leaving group. masterorganicchemistry.com The reaction conditions, including temperature and the nature of the solvent, are critical for controlling the extent of substitution. arkat-usa.orgresearchgate.net

Transition Metal-Catalyzed Etherification Reactions

The formation of the ether linkage in this compound can be efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer significant advantages over traditional syntheses like the Williamson ether synthesis, particularly in terms of reaction conditions and substrate scope. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig etherification.

The Ullmann condensation , a classic copper-catalyzed reaction, involves the coupling of an aryl halide with an alcohol. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of 1,3-dichloro-5-iodobenzene (B1583806) with sodium propoxide. Traditional Ullmann conditions often require high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands like diamines or acetylacetonates, which can improve yields and lower reaction temperatures. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig etherification is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-O bond formation. rsc.org This reaction is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would involve coupling an aryl halide (e.g., 1-bromo-3,5-dichlorobenzene (B43179) or 1-iodo-3,5-dichlorobenzene) with propanol (B110389) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved through several "generations" to include sterically hindered biarylphosphines, which promote efficient catalytic turnover. wikipedia.orgorganic-chemistry.org

Reaction TypeTypical Catalyst/LigandTypical BaseTypical SolventTemperature (°C)Potential Substrates
Ullmann Condensation CuI / PhenanthrolineCs₂CO₃ or K₂CO₃Pyridine or DMF100-2101,3-Dichloro-5-iodobenzene + Propanol
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBu or K₃PO₄Toluene (B28343) or Dioxane80-1201-Bromo-3,5-dichlorobenzene + Propanol

This table presents typical conditions for transition metal-catalyzed etherification reactions applicable to the synthesis of this compound, based on established protocols for similar aryl ethers. wikipedia.orgorganic-chemistry.orgresearchgate.net

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be approached through different strategic pathways that assemble the molecule either by sequential modifications of a simpler precursor (sequential functionalization) or by combining multiple reaction steps into a single, efficient process (one-pot synthesis).

Sequential Functionalization Strategies

Sequential functionalization involves the stepwise introduction of the two chloro substituents and the propoxy group onto a benzene ring. The order of these introductions is critical to ensure the correct 1,3,5-substitution pattern due to the directing effects of the substituents.

A plausible synthetic sequence could begin with a readily available starting material like 3,5-dichlorophenol. This intermediate can be subjected to etherification to introduce the propoxy group. A common method for this step is the Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base like sodium hydride, acts as a nucleophile to displace a halide from a propyl electrophile (e.g., 1-bromopropane). wikipedia.orgmasterorganicchemistry.com This represents a highly convergent approach as the core dichlorinated structure is already in place.

An alternative, though more complex, sequence might start with propoxybenzene (B152792). Subsequent chlorination would be governed by the ortho-, para-directing nature of the propoxy group, leading to a mixture of 1-chloro-2-propoxybenzene (B14685760) and 1-chloro-4-propoxybenzene. Achieving the desired this compound would require a more elaborate, multi-step strategy to overcome these directing effects, making it a less efficient pathway.

One-Pot Reaction Development and Optimization

One-pot synthesis aims to improve efficiency and reduce waste by performing multiple transformations in a single reactor without isolating intermediates. researchgate.netnih.gov A hypothetical one-pot synthesis for this compound could involve the halogenation of a suitable precursor followed directly by etherification.

For instance, a one-pot process could start with 1,3-dihydroxybenzene (resorcinol). The process might involve a selective dietherification followed by a chlorination step. More advanced one-pot strategies could involve domino or cascade reactions where the product of one reaction immediately becomes the substrate for the next in the same pot. rsc.org While specific one-pot syntheses for this compound are not prominently documented, the principles are widely applied in modern organic synthesis to create complex molecules efficiently. mdpi.combeilstein-journals.org The optimization of such a process would require careful selection of reagents and catalysts that are compatible with each other and can function under a common set of conditions.

Catalysis in the Synthesis of this compound

Catalysis is fundamental to many of the synthetic routes for this compound, enabling reactions that would otherwise be inefficient or require harsh conditions.

Application of Lewis Acid and Brønsted Acid Catalysts

Lewis acids are commonly employed in electrophilic aromatic substitution reactions. google.com For example, the chlorination of an aromatic ring is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). In a synthetic route starting from propoxybenzene, a Lewis acid would be used to generate the electrophilic chlorine species. However, as noted, this would lead to ortho- and para-substituted products. A more relevant application would be in the synthesis of a precursor, such as the Friedel-Crafts alkylation of 1,3-dichlorobenzene (B1664543). google.com

Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, can also serve as catalysts in various organic transformations. rsc.orgorganic-chemistry.orgchemrxiv.org While less common for direct etherification of aryl halides, they can be crucial in certain multi-step sequences, for example, in reactions involving the formation and reaction of imines or in cyclization cascades that might be used to construct a precursor molecule. nih.gov

Role of Phase-Transfer Catalysis in Heterogeneous Systems

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgscribd.com This methodology is exceptionally well-suited for the Williamson ether synthesis of this compound.

In this scenario, 3,5-dichlorophenol could be dissolved in an organic solvent (like toluene or chlorobenzene), while the base (e.g., sodium hydroxide or potassium hydroxide) is present as a solid or an aqueous solution. ptfarm.pl The propylating agent, such as 1-bromopropane, would also be in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) or a phosphonium (B103445) salt, transports the hydroxide or phenoxide anion from the aqueous/solid phase into the organic phase, where it can react with the electrophile. crdeepjournal.orgresearchgate.net This approach avoids the need for strong, anhydrous bases like sodium hydride and often proceeds at lower temperatures with high yields. scribd.com

Catalyst TypeExample CatalystReactionRole
Lewis Acid AlCl₃Friedel-Crafts AlkylationGeneration of electrophile for C-C bond formation on a precursor.
Brønsted Acid p-Toluenesulfonic acid (p-TSA)Precursor SynthesisCatalyzing steps like acetal (B89532) formation or cyclization in a longer sequence. nih.gov
Phase-Transfer Tetrabutylammonium Bromide (TBAB)Williamson Ether SynthesisTransports anion (e.g., phenoxide) across phase boundary to react with alkyl halide. crdeepjournal.org

This table summarizes the roles of different catalyst types in the potential synthesis of this compound or its precursors.

Green Chemistry Considerations in Synthetic Design

In recent years, there has been a significant push to develop more environmentally benign chemical processes, a field known as green chemistry. orgchemres.orgfzgxjckxxb.com The principles of green chemistry can be applied to the Williamson ether synthesis to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. numberanalytics.com

Several green modifications to the traditional Williamson ether synthesis have been reported and could be applied to the preparation of this compound:

Phase-Transfer Catalysis (PTC): This technique allows the reaction to be carried out in a biphasic system (e.g., aqueous/organic), eliminating the need for anhydrous and often hazardous organic solvents. fzgxjckxxb.comacs.org A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where it can react with the alkyl halide. numberanalytics.comacs.org This method can lead to milder reaction conditions and easier work-up procedures. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. numberanalytics.comrsc.orgsacredheart.edutsijournals.com This can lead to significant energy savings and often results in higher yields and cleaner reactions. sid.irorgchemres.org Microwave-assisted Williamson ether synthesis can be performed under solvent-free conditions, further enhancing its green credentials. orgchemres.org

Alternative Solvents: The use of hazardous solvents like DMF and DMSO is a major drawback of the traditional Williamson ether synthesis. Green chemistry encourages the use of safer alternatives. Ionic liquids, which are non-volatile and can often be recycled, have been shown to be effective media for this reaction. numberanalytics.comblackphdnetwork.comresearchgate.net In some cases, the reaction can be run in the absence of any solvent, particularly in conjunction with microwave heating. orgchemres.orgsacredheart.edu

Greener Alkylating Agents: While propyl halides are effective, there is interest in using less toxic and more environmentally friendly alkylating agents. acs.org For instance, dimethyl carbonate and diethyl carbonate have been used for the O-alkylation of phenols in the presence of a simple base like potassium carbonate, producing the desired ether and only non-toxic byproducts. rsc.org

The table below compares the traditional Williamson ether synthesis with potential green alternatives for the synthesis of this compound.

MethodCatalystSolventConditionsGreen Advantages
Traditional WilliamsonNoneDMF, DMSO, Acetonitrile50-100 °C, 1-8 hours byjus.comEstablished, high-yielding
Phase-Transfer CatalysisQuaternary Ammonium SaltBiphasic (e.g., Water/Toluene)Milder conditions acs.orgAvoids hazardous anhydrous solvents, easier work-up fzgxjckxxb.comacs.org
Microwave-AssistedNone or Solid Support (e.g., K₂CO₃)Solvent-free or minimal solventRapid heating, minutes rsc.orgsacredheart.eduReduced reaction time, energy efficient, often higher yields sid.irtsijournals.comorgchemres.org
Ionic LiquidsNoneIonic Liquid (e.g., [bmim]Br)Room temperature to 60 °C researchgate.netRecyclable solvent, non-volatile blackphdnetwork.comresearchgate.net
Green Alkylating AgentK₂CO₃Solvent-freeAtmospheric pressure, elevated temperature rsc.orgUse of non-toxic reagents, reduced waste rsc.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with modern standards for chemical manufacturing.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 1,3 Dichloro 5 Propoxybenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The mechanism typically involves a two-step addition-elimination process where an electrophile attacks the electron-rich π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq A subsequent deprotonation step restores the ring's aromaticity. masterorganicchemistry.com The rate and orientation of this attack are heavily influenced by the substituents already present on the ring. openstax.org

The reactivity of the benzene ring in 1,3-dichloro-5-propoxybenzene towards electrophiles is determined by the cumulative electronic effects of its three substituents. These effects can be categorized as inductive and resonance effects. libretexts.orgmsu.edu

Propoxy Group (-OCH₂CH₂CH₃): The oxygen atom in the propoxy group is more electronegative than carbon and thus exerts a weak electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs strongly participate in resonance with the aromatic ring, donating electron density (+R effect). libretexts.org This resonance donation is significantly stronger than the inductive withdrawal, making the propoxy group a potent activating group. minia.edu.egmedkoo.com

Combined Effect: In this compound, the powerful activating +R effect of the propoxy group outweighs the deactivating -I effects of the two chlorine atoms. Therefore, the ring is considered activated for electrophilic aromatic substitution compared to benzene, though less activated than propoxybenzene (B152792) itself. openstax.orgminia.edu.eg All activating groups and the deactivating halogens are known to direct incoming electrophiles to the ortho and para positions. msu.edulibretexts.org

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-Cl (Chloro)Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para
-OC₃H₇ (Propoxy)Electron-withdrawing (-I)Strongly Electron-donating (+R)Strongly ActivatingOrtho, Para
-H (Hydrogen)Neutral (Reference)Neutral (Reference)Neutral (Reference)N/A

The regioselectivity of EAS reactions on this compound is determined by the directing influence of the existing substituents. Both the activating propoxy group and the deactivating chloro groups are ortho-, para-directors. libretexts.orgmnstate.edu To predict the site of substitution, we analyze the available positions on the ring (C2, C4, and C6):

Position C2: This position is ortho to the C1-chloro, ortho to the C3-chloro, and meta to the C5-propoxy group. It is electronically disfavored due to its meta relationship to the strong activating group and is also significantly sterically hindered by the two adjacent chlorine atoms.

Positions C4 and C6: These positions are electronically equivalent. Both are ortho to the strongly activating C5-propoxy group. Position C4 is also ortho to the C3-chloro and para to the C1-chloro. Position C6 is ortho to the C1-chloro and para to the C3-chloro.

The directing effects of all three substituents are cooperative, strongly favoring electrophilic attack at the C4 and C6 positions. The powerful activating and ortho-directing nature of the propoxy group is the dominant factor. libretexts.org Therefore, further derivatization via electrophilic aromatic substitution is predicted to yield a mixture of 4- and 6-substituted products. For many common electrophiles, these positions are electronically similar, and a near-equal mixture might be expected, barring significant steric differences between the electrophile and the substituents.

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄1,3-Dichloro-5-propoxy-4-nitrobenzene & 1,3-Dichloro-5-propoxy-6-nitrobenzene
Halogenation (Bromination)Br₂, FeBr₃4-Bromo-1,3-dichloro-5-propoxybenzene & 6-Bromo-1,3-dichloro-5-propoxybenzene
Friedel-Crafts AcylationRCOCl, AlCl₃1-(4,6-Dichloro-2-propoxyphenyl)ethan-1-one & 1-(2,6-Dichloro-4-propoxyphenyl)ethan-1-one

Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups. numberanalytics.commasterorganicchemistry.com

The generally accepted mechanism for SNAr is a two-step addition-elimination process. pressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group (a chlorine atom in this case). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comdiva-portal.org

Elimination: The leaving group (chloride ion) departs, and the aromaticity of the ring is restored. This step is fast. uomustansiriyah.edu.iq

For this compound, the reaction is disfavored due to the presence of the powerful electron-donating propoxy group, which destabilizes the negative charge of the Meisenheimer complex. However, the two electron-withdrawing chlorine atoms provide some stabilization. Consequently, SNAr reactions on this substrate would require forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium methoxide, sodium amide). pressbooks.pub The presence of an electron-withdrawing group at the ortho or para position relative to the leaving group greatly facilitates the reaction by stabilizing the carbanion intermediate through resonance. aakash.ac.in In this molecule, each chlorine is meta to the activating propoxy group, which does not aid in stabilizing the intermediate.

The efficiency and selectivity of SNAr reactions are highly dependent on several factors. For a substrate like this compound, careful optimization would be critical to achieve any significant conversion.

FactorImpact on SNAr EfficiencyRationale
Nucleophile Strength Increased efficiency with stronger nucleophiles (e.g., RO⁻, R₂N⁻). numberanalytics.comA stronger nucleophile can more effectively attack the electron-deficient carbon, overcoming the activation barrier of the rate-determining addition step.
Leaving Group Reactivity order is generally F > Cl > Br > I. masterorganicchemistry.comThe rate-determining step is the nucleophilic attack, not the C-X bond cleavage. More electronegative halogens make the carbon atom more electrophilic and better stabilize the intermediate, accelerating the reaction.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are preferred.These solvents can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus maintaining its reactivity.
Temperature Higher temperatures increase reaction rates.Provides the necessary activation energy to overcome the high barrier associated with disrupting aromaticity, especially for a deactivated substrate. pressbooks.pub
Electron-Withdrawing Groups (EWGs) Significantly increases efficiency, especially when ortho/para to the leaving group. masterorganicchemistry.comaakash.ac.inEWGs stabilize the negatively charged Meisenheimer complex through resonance and/or induction, lowering the activation energy.

Oxidation and Reduction Chemistry

The behavior of this compound under oxidative and reductive conditions is dictated by the relative stability of the aromatic ring and its substituents.

Oxidation: The benzene ring is generally resistant to oxidation except under harsh conditions. openstax.org The propoxy ether linkage is also relatively stable. Strong oxidizing conditions that could potentially attack the aromatic ring would likely lead to complex mixtures and degradation of the molecule. Unlike alkylbenzenes, the propoxy group lacks a benzylic hydrogen, making it resistant to common benzylic oxidation reactions.

Reduction: Reduction reactions offer more synthetically useful transformations for this class of compounds.

Catalytic Hydrogenation: The chlorine atoms can be removed via catalytic hydrodehalogenation. This reaction typically involves treating the substrate with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C). This process would convert this compound into propoxybenzene.

Reduction of Derivatives: A powerful strategy in aromatic chemistry involves introducing a functional group that can later be reduced to alter its electronic properties. For example, if this compound were nitrated (an EAS reaction), the resulting nitro-compound could be readily reduced to an amine (e.g., using Sn/HCl or Fe/HCl). mnstate.edu This transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the reactivity profile for subsequent reactions. mnstate.edu

Oxidative Transformations of the Propoxy Side Chain

The propoxy group, while relatively stable, is susceptible to oxidation, particularly at the benzylic and α-carbon positions. Such transformations typically involve cleavage of the ether linkage, yielding a phenol (B47542) and a three-carbon carbonyl compound.

Detailed research on analogous aryl ethers demonstrates that this oxidative cleavage can be achieved through various methods, including enzymatic and chemical means. Fungal heme-thiolate peroxygenases, for instance, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers. nih.gov The proposed mechanism involves hydrogen abstraction from the α-carbon of the ether, followed by oxygen rebound to form a hemiacetal, which then hydrolyzes to the corresponding phenol and aldehyde. nih.gov For this compound, this would result in the formation of 3,5-dichlorophenol (B58162) and propionaldehyde.

Strong chemical oxidants can also effect this transformation. Reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), often used for the oxidative cleavage of alkenes and alkynes, can also oxidize the C-H bonds adjacent to the ether oxygen. masterorganicchemistry.com The reaction proceeds via radical intermediates, leading to the cleavage of the C-O bond.

Table 1: Exemplary Conditions for Oxidative Ether Cleavage of Analogous Aryl Ethers

Oxidant SystemSubstrate ExampleProductsYieldReference
Agrocybe aegerita peroxygenase/H₂O₂1,4-Dimethoxybenzene4-MethoxyphenolN/A nih.gov
Ozone (O₃) then DMSAnisolePhenol, FormaldehydeVariable masterorganicchemistry.com
KMnO₄, heatBenzyl ethyl etherBenzoic acid, Acetic acidVariable masterorganicchemistry.com

Note: This table presents data for analogous compounds to illustrate potential reaction pathways for this compound, for which specific data is not available.

Reductive Dehalogenation of the Aromatic Core

The removal of chlorine atoms from the aromatic ring represents a significant reductive transformation. This process, known as hydrodechlorination, can be achieved using several methodologies, most notably catalytic hydrogenation. This reaction is of interest for both synthetic purposes and environmental remediation of chlorinated aromatic compounds.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, formic acid, or sodium hypophosphite) is a common and effective method for the reductive dehalogenation of aryl halides. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl-chlorine bond to the palladium surface, followed by hydrogenolysis. For this compound, the reaction can potentially proceed in a stepwise manner, first yielding 1-chloro-3-propoxybenzene (B3042126) and then propoxybenzene. The relative rates of the two dechlorination steps would depend on the reaction conditions. Generally, bromo substituents are reduced more readily than chloro substituents. organic-chemistry.org

More recent developments include visible-light photoredox catalysis, which allows for the reduction of unactivated aryl chlorides under mild conditions using a photocatalyst in the presence of a hydrogen atom donor. organic-chemistry.org Enzymatic systems, known as reductive dehalogenases, are also capable of cleaving carbon-halogen bonds, though their substrate specificity can be narrow. mdpi.com

Table 2: Conditions for Reductive Dehalogenation of Analogous Aryl Chlorides

Reagent SystemSubstrate ExampleProductYieldReference
10% Pd/C, H₂4-Bromo-1-chlorobenzeneChlorobenzene>95% organic-chemistry.org
Ru(bpy)₃Cl₂, iPr₂NEt, HCO₂H, light4-ChlorobiphenylBiphenyl95% organic-chemistry.org
Ni-on-graphite, NaBH₄4-ChlorotolueneToluene (B28343)96% organic-chemistry.org
[IrCl(cod)]₂/ligand, Et₃SiH1-ChloroadamantaneAdamantane99% organic-chemistry.org

Note: This table provides examples from related aryl halides to demonstrate the principles applicable to the reductive dehalogenation of this compound.

Rearrangement and Cyclization Reactions

While this compound itself is not predisposed to common rearrangements like the Claisen rearrangement (which requires an allyl ether), its derivatives could undergo such transformations. For instance, if the propoxy group were replaced by an allyloxy group, a thermal or Lewis acid-catalyzed Claisen rearrangement would be expected to yield 2-allyl-3,5-dichlorophenol and 4-allyl-3,5-dichlorophenol.

Intramolecular cyclization reactions are plausible if the propoxy side chain is first functionalized. For example, conversion of the terminal methyl group to a hydroxymethyl group would create a precursor that could undergo intramolecular cyclization. A patent describing related propoxybenzene derivatives shows that such hydroxylated compounds can be cyclized to form benzoxazine (B1645224) derivatives, a reaction that can be promoted by converting the alcohol to a better leaving group or through a Mitsunobu reaction. google.com

Intermolecular cyclization reactions are also conceivable. For example, electrophilic cyclization reactions have been used to synthesize naphthalenes and other fused aromatic systems from arene-containing precursors. nih.gov While the dichlorinated ring of this compound is deactivated, the activating effect of the propoxy group might still allow participation in certain cyclization reactions under appropriate catalytic conditions.

Table 3: Examples of Analogous Cyclization Reactions

Reaction TypePrecursor ExampleReagent/CatalystProduct TypeReference
Intramolecular Etherification2-(3-Hydroxypropyl)phenolAcid catalystChromane google.com
Electrophilic Cyclization1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-olI₂Iodinated Naphthalene nih.gov
Prins CyclizationHomoallylic alcohol + AldehydeLewis Acid (e.g., TFA)Tetrahydropyran beilstein-journals.org

Note: This table illustrates general cyclization strategies that could be adapted for derivatives of this compound.

Reactive Intermediates Formation and Characterization

The transformations of this compound involve the formation of various reactive intermediates, the nature of which depends on the reaction mechanism.

Radical Intermediates: Free radical intermediates are central to many of the discussed reactions.

Aryl Radicals: During reductive dehalogenation, particularly under photoredox or certain metal-catalyzed conditions, a single-electron transfer to the C-Cl bond can lead to its homolytic cleavage, generating a 3-chloro-5-propoxy-phenyl radical. This highly reactive species would then abstract a hydrogen atom from a donor to form the dehalogenated product. libretexts.orglabxchange.org

Alkyl Radicals: The oxidative cleavage of the propoxy side chain likely proceeds through a carbon-centered radical at the α-position (1-(3,5-dichlorophenoxy)propyl radical). inflibnet.ac.in The stability of this secondary radical is a key factor in the reaction's feasibility. The stability of alkyl radicals generally follows the order: tertiary > secondary > primary. inflibnet.ac.in

Ionic Intermediates:

Carbocations/Oxocarbenium Ions: In acid-catalyzed reactions, protonation of the ether oxygen could occur. While cleavage to form a propyl cation is unlikely under most conditions, hypothetical acid-catalyzed cyclization reactions involving an appended functional group on the side chain could proceed via oxocarbenium ion intermediates, as seen in Prins cyclizations. beilstein-journals.org

Anionic Intermediates: Organometallic intermediates are formed during certain catalytic cycles, such as the Pd(II) species formed after oxidative addition in catalytic dehalogenation.

The direct characterization of these short-lived intermediates is challenging and typically relies on indirect evidence from product analysis, mechanistic studies on model compounds, and computational chemistry. nih.gov

Table 4: Potential Reactive Intermediates in Transformations of this compound

Intermediate TypePrecursor ReactionMethod of FormationCharacterization MethodReference
Aryl RadicalReductive DehalogenationPhotoredox CatalysisProduct Analysis, Radical Trapping organic-chemistry.orglibretexts.org
α-Ether Alkyl RadicalOxidative CleavageH-atom abstraction by oxidantIsotope Effect Studies (KIE) nih.gov
Oxocarbenium IonPrins-type Cyclization (hypothetical)Lewis/Brønsted Acid CatalysisMechanistic Probes, Product Analysis beilstein-journals.org
Organopalladium SpeciesCatalytic DehalogenationOxidative Addition to Pd(0)In-situ Spectroscopy, Mechanistic Studies organic-chemistry.org

Note: This table summarizes the likely intermediates based on established mechanisms for analogous chemical transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dichloro 5 Propoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments would be required for the complete assignment of all proton and carbon signals in 1,3-Dichloro-5-propoxybenzene.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the aromatic and the propoxy group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the propoxy group.

The aromatic region would likely display two distinct signals. The proton at the C2 position, situated between the two chlorine atoms, would be deshielded and appear as a triplet. The two equivalent protons at the C4 and C6 positions, deshielded to a lesser extent, would appear as a doublet.

The propoxy group would exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (OCH₂) group directly attached to the oxygen atom. The coupling constants (J) between adjacent protons would provide definitive evidence for the connectivity within the propoxy chain.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.0 - 7.2Triplet (t)~1.5 - 2.0
H-4, H-66.7 - 6.9Doublet (d)~1.5 - 2.0
O-CH ₂-CH₂-CH₃3.8 - 4.0Triplet (t)~6.5 - 7.0
O-CH₂-CH ₂-CH₃1.7 - 1.9Sextet~7.0 - 7.5
O-CH₂-CH₂-CH0.9 - 1.1Triplet (t)~7.0 - 7.5

Note: Predicted values are based on analogous structures and standard NMR prediction software.

Carbon-13 NMR (¹³C NMR) Chemical Shift, Multiplicity, and Quaternary Carbon Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected in the aromatic region and three in the aliphatic region.

The carbon atoms directly bonded to chlorine (C-1 and C-3) would be significantly deshielded. The carbon atom attached to the propoxy group (C-5) would also be deshielded, while the remaining aromatic carbons (C-2, C-4, and C-6) would appear at higher fields. The three aliphatic carbons of the propoxy group would be found in the upfield region of the spectrum. Quaternary carbons (C-1, C-3, and C-5) can be identified by their lack of signal in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (DEPT-135)
C-1, C-3135 - 137Quaternary (No signal)
C-5158 - 160Quaternary (No signal)
C-2115 - 117CH (Positive)
C-4, C-6108 - 110CH (Positive)
O -CH₂-CH₂-CH₃69 - 71CH₂ (Negative)
O-C H₂-CH₂-CH₃22 - 24CH₂ (Negative)
O-CH₂-CH₂-C H₃10 - 12CH₃ (Positive)

Note: Predicted values are based on analogous structures and standard NMR prediction software.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be observed between the adjacent methylene and methyl protons of the propoxy group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those between the OCH₂ protons and the aromatic C-5 carbon, as well as between the aromatic protons and their neighboring carbons, thus solidifying the connection of the propoxy group to the dichlorobenzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. NOESY would show correlations between the OCH₂ protons and the aromatic protons at C-4 and C-6, providing evidence for the spatial proximity and conformation of the propoxy group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of this compound would be characterized by vibrations associated with the substituted benzene (B151609) ring and the propoxy group.

Aromatic C-H stretching: These would appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The propoxy group's CH₂, and CH₃ stretching vibrations would be observed in the 2850-3000 cm⁻¹ region.

C=C Aromatic Ring Stretching: Characteristic peaks for the benzene ring would be expected in the 1400-1600 cm⁻¹ region.

C-O-C Ether Stretching: A strong absorption band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions, would confirm the presence of the ether linkage.

C-Cl Stretching: The carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumStrong
Aliphatic C-H Stretch2850 - 3000StrongStrong
Aromatic C=C Stretch1400 - 1600Medium to StrongMedium to Strong
C-O-C Asymmetric Stretch1200 - 1250StrongWeak
C-O-C Symmetric Stretch1000 - 1075MediumMedium
C-Cl Stretch600 - 800StrongStrong

Note: Predicted values are based on typical functional group absorption regions.

Conformational Analysis and Isomer Differentiation via Vibrational Signatures

While less definitive than NMR for complex conformational analysis, vibrational spectroscopy can offer insights into the rotational isomers (conformers) of the propoxy chain. Different spatial arrangements of the propoxy group relative to the benzene ring could lead to subtle shifts in the positions and intensities of certain vibrational bands, particularly those in the fingerprint region (below 1500 cm⁻¹). A detailed analysis, often supported by computational calculations, could potentially distinguish between different stable conformers. Furthermore, the unique pattern of absorptions in the fingerprint region serves as a "molecular fingerprint," allowing for the differentiation of this compound from its structural isomers.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of a compound. For this compound, with a molecular formula of C₉H₁₀Cl₂O, HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The theoretical exact masses for the primary molecular ions are calculated below. The characteristic isotopic signature for a dichlorinated compound would show peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1. chegg.com

Table 1: Theoretical HRMS Data for this compound (C₉H₁₀Cl₂O)

Ion FormulaIon TypeCalculated Exact Mass (Da)
[C₉H₁₀³⁵Cl₂O]⁺[M]⁺204.01087
[C₉H₁₀³⁵Cl³⁷ClO]⁺[M+2]⁺206.00792
[C₉H₁₀³⁷Cl₂O]⁺[M+4]⁺208.00497
[C₉H₁₁³⁵Cl₂O]⁺[M+H]⁺205.01870

Both ESI and EI are common ionization techniques, each providing different types of structural information.

Electron Ionization (EI): This hard ionization technique uses high-energy electrons (typically 70 eV) to ionize molecules, often causing extensive fragmentation. shimadzu.it The resulting mass spectrum is a fingerprint of the molecule, useful for structural elucidation and library matching. shimadzu.it For this compound, the molecular ion peak ([M]⁺•) would be observed with its characteristic isotopic pattern. chegg.com Common fragmentation pathways for aromatic ethers include cleavage of the ether bond and rearrangements. chegg.comlibretexts.org

Key fragmentation pathways would likely include:

Loss of a propyl radical (•C₃H₇): Cleavage of the O-C₃H₇ bond to form a dichlorophenoxy cation.

Loss of propene (C₃H₆): A McLafferty-type rearrangement can lead to the elimination of propene, forming a dichlorophenol radical cation. This is a common fragmentation pattern for alkyl phenyl ethers. nist.gov

Loss of a chlorine atom (•Cl): Fragmentation of the aromatic ring can lead to the loss of one or both chlorine atoms. ufz.denist.gov

Loss of the entire propoxy group (•OC₃H₇): This would result in a dichlorophenyl cation.

Table 2: Plausible EI-MS Fragments of this compound

Fragment Ion (Structure)Mass-to-Charge Ratio (m/z) for ³⁵ClProposed Loss from Molecular Ion
[C₆H₃Cl₂O]⁺161Loss of •C₃H₇
[C₆H₄Cl₂O]⁺•162Loss of C₃H₆
[C₉H₁₀ClO]⁺169Loss of •Cl
[C₆H₃Cl₂]⁺145Loss of •OC₃H₇

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. ESI-MS would be particularly useful for confirming the molecular weight of this compound with high accuracy, especially when coupled with a high-resolution analyzer. nih.gov

To ensure the identity and purity of a chemical sample, chromatography is coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com The sample is first vaporized and separated on a GC column based on its boiling point and interaction with the stationary phase. gcms.cztdi-bi.com This allows for the separation of the target compound from impurities, isomers, or residual starting materials before detection by the mass spectrometer. gcms.czdioxin20xx.org The purity can be determined by integrating the peak area of the target compound relative to the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. researchgate.net For halogenated organic compounds, LC coupled with high-resolution mass spectrometry (HRMS) is particularly effective for both targeted quantification and non-targeted screening in complex matrices. nih.govacs.org The use of specific LC columns and mobile phases allows for the effective separation of this compound from other components in a mixture before it enters the mass spectrometer for identification and quantification. researchgate.netmetrohm.com

X-ray Crystallography for Solid-State Molecular Architecture

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. rigaku.com The technique requires a high-quality single crystal of the compound. fiveable.mekit.edu

Single-crystal X-ray diffraction (SC-XRD) provides detailed information about the atomic arrangement within a crystal lattice. carleton.edu A beam of X-rays is diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern. fiveable.me By analyzing the positions and intensities of these diffracted spots, a three-dimensional model of the electron density within the unit cell can be generated. From this model, the precise coordinates of each atom are determined. kit.edu

This positional information allows for the direct calculation of key geometric parameters that define the molecule's architecture. uwaterloo.ca

Table 3: Data Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Unit Cell DimensionsThe lengths of the sides (a, b, c) and the angles (α, β, γ) of the repeating unit cell that forms the crystal.
Bond LengthsThe precise distances between the nuclei of bonded atoms (e.g., C-C, C-O, C-Cl).
Bond AnglesThe angles formed between three connected atoms (e.g., Cl-C-C, C-O-C).
Torsion AnglesThe dihedral angles that describe the conformation of the molecule, such as the rotation around the C-O and C-C bonds of the propoxy group.
Absolute ConfigurationFor chiral molecules, the absolute stereochemistry can be determined.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions, which dictate the material's bulk properties. For this compound, several types of interactions would be anticipated.

The crystal packing of dihalobenzenes is often influenced by electrostatic interactions, which can favor specific staggered arrangements and short halogen-halogen contacts. researchgate.net In related dichlorobenzene derivatives, crystal structures are often stabilized by a combination of van der Waals forces and, in some cases, halogen bonding (C-Cl···Cl or C-Cl···π interactions). acs.org The presence of the propoxy group introduces additional possibilities for weak C-H···O or C-H···π hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of benzene derivatives and would likely play a role in the supramolecular assembly of this compound. acs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling of 1,3 Dichloro 5 Propoxybenzene

Molecular Dynamics Simulations for Solution-Phase Behavior

Solvent-Solute Interactions and Aggregation Tendencies

The behavior of 1,3-dichloro-5-propoxybenzene in a solution is governed by the intricate interplay of forces between the solute and solvent molecules. These interactions dictate its solubility, stability, and potential for self-assembly.

The this compound molecule possesses distinct regions of varying polarity. The dichlorinated benzene (B151609) ring is largely nonpolar and hydrophobic, while the propoxy group, with its ether oxygen, introduces a site for hydrogen bonding and dipole-dipole interactions. The nature of the solvent will significantly influence which of these characteristics dominate.

In polar aprotic solvents like acetone (B3395972) or dimethylformamide, dipole-dipole interactions between the solvent and the C-O-C and C-Cl bonds of the solute would be the primary stabilizing forces. wikipedia.org Conversely, in nonpolar solvents such as hexane (B92381) or toluene (B28343), dispersion forces would be the dominant mode of interaction. The aromatic ring of this compound could also participate in π-π stacking interactions with aromatic solvents like toluene. whiterose.ac.uk

Aggregation Tendencies:

In solvents where it has poor solubility, this compound would be expected to exhibit a tendency to aggregate. This self-association is a strategy to minimize the unfavorable interactions between the solute and the solvent. The aggregation of similar aromatic molecules, such as dichlorobenzenes, has been studied and is often driven by a combination of solvophobic effects and intermolecular interactions like π-π stacking and halogen bonding. nipne.roaps.orgcdnsciencepub.com

It is plausible that the aggregation of this compound would involve the stacking of the aromatic rings, with the propoxy chains potentially providing a solubilizing corona around the aggregated core, particularly in moderately polar solvents. Studies on other halogenated aromatic compounds have shown that halogen–π interactions can also play a role in their self-assembly. rsc.org

Table 1: Hypothetical Solvation Characteristics of this compound in Various Solvents

SolventSolvent TypeDominant Solute-Solvent InteractionExpected SolubilityPredicted Aggregation Tendency
WaterPolar ProticHydrophobic effect, weak H-bondingLowHigh
EthanolPolar ProticH-bonding, dipole-dipole, dispersionModerateModerate
AcetonePolar AproticDipole-dipole, dispersionModerate to HighLow
TolueneNonpolar AromaticDispersion, π-π stackingHighLow
HexaneNonpolar AliphaticDispersionHighLow

This table presents predicted behaviors based on the structural features of this compound and general principles of solvent-solute interactions.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their observed activities or properties. oup.comeuropa.eu This approach is invaluable for predicting the behavior of new or untested compounds, thereby accelerating research and reducing the need for extensive experimental work.

Development of Predictive Models for Chemical Reactivity Indices

The chemical reactivity of this compound can be described by various indices derived from quantum chemical calculations. These indices, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and various reactivity descriptors, can be used to build predictive QSPR models. researchgate.netacs.org

For a molecule like this compound, a QSPR model for predicting its reactivity towards, for example, an electrophilic or nucleophilic attack, would involve calculating a set of molecular descriptors for a series of related compounds with known reactivity data. Multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to develop a mathematical equation that links the descriptors to the reactivity.

For halogenated aromatic compounds, it has been shown that descriptors related to the electronic properties (like HOMO and LUMO energies), as well as descriptors that capture the steric and hydrophobic nature of the molecule, are crucial for building robust QSPR models. nih.govsciepub.comnih.gov The presence of the chlorine atoms and the propoxy group in this compound will significantly influence these descriptors. The electron-withdrawing nature of the chlorine atoms would be expected to lower the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack. The propoxy group, being an electron-donating group, would have the opposite effect on the electronic properties of the benzene ring.

Exploration of Molecular Descriptors for Structure-Function Relationships in Chemical Systems

The selection of appropriate molecular descriptors is a critical step in developing a meaningful QSPR model. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as 0D (e.g., molecular weight), 1D (e.g., counts of functional groups), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors. oup.comnih.gov

For a system involving halogenated aromatic ethers like this compound, a range of descriptors would be relevant for capturing its structure-function relationships.

Table 2: Illustrative Molecular Descriptors for QSPR Modeling of this compound and Related Compounds

Descriptor TypeDescriptor NameDescriptionRelevance to this compound
Constitutional (0D/1D) Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Basic property influencing physical characteristics like boiling point and diffusion.
Number of Halogen Atoms (nX)The count of halogen atoms in the molecule.Directly relates to the degree of halogenation, affecting polarity and reactivity.
Rotatable Bonds Number (RBN)The number of bonds that allow free rotation around them.The propoxy group contributes to this, influencing conformational flexibility.
Topological (2D) Kier & Hall Connectivity Indices (χ)Encodes information about the branching and connectivity of the molecule.Captures the structural arrangement of the dichlorinated and propoxy-substituted benzene ring.
Balaban J IndexA highly discriminating topological index based on distances in the molecular graph.Sensitive to the specific substitution pattern on the benzene ring.
Quantum-Chemical (3D) HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the molecule's ability to accept electrons (electrophilicity). nih.gov
Dipole Moment (μ)A measure of the overall polarity of the molecule.Influences solubility and intermolecular interactions.
Polar Surface Area (PSA)The surface area of polar atoms (usually oxygen and nitrogen).The ether oxygen contributes to this, affecting interactions with polar media.

This table provides examples of molecular descriptors that would be considered in a QSPR study of halogenated aromatic ethers.

By systematically calculating these and other descriptors for a series of related compounds and correlating them with a property of interest (e.g., toxicity, reaction rate), a predictive QSPR model can be established. Such a model for this compound would allow for the estimation of its properties based solely on its computed molecular structure.

Role of 1,3 Dichloro 5 Propoxybenzene As a Versatile Chemical Intermediate

Precursor in the Synthesis of Highly Functionalized Aromatic Scaffolds

The dichlorinated nature of 1,3-dichloro-5-propoxybenzene, combined with the activating effect of the propoxy group, makes it an excellent starting material for creating polysubstituted benzene (B151609) derivatives. The chlorine atoms can be substituted through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Key Reactions for Functionalization:

Reaction TypeReagentsFunctional Group Introduced
Suzuki CouplingArylboronic acids, Pd catalyst, BaseAryl groups
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, BaseAlkynyl groups
Buchwald-Hartwig AminationAmines, Pd catalyst, BaseAmino groups
Heck CouplingAlkenes, Pd catalyst, BaseAlkenyl groups

These transformations enable the synthesis of complex aromatic scaffolds that are central to the development of pharmaceuticals, agrochemicals, and materials with tailored electronic and optical properties. The strategic positioning of the chloro and propoxy groups guides the regioselectivity of these reactions, providing a predictable route to desired substitution patterns. For instance, the sequential and selective substitution of the two chlorine atoms can lead to the generation of multifunctional aromatic compounds that would be challenging to synthesize through other methods.

Building Block for Novel Heterocyclic Compounds and Polymerizable Monomers

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a key precursor for the synthesis of various heterocyclic systems. The chlorine atoms can act as leaving groups in nucleophilic aromatic substitution reactions or participate in metal-catalyzed cyclization processes.

For example, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic rings. While direct literature on this compound in this context is emerging, analogous reactions with similar dichlorinated aromatics suggest its potential in constructing benzoxazines, benzothiazines, and other important heterocyclic cores.

Furthermore, the dichlorinated nature of this compound allows it to act as a monomer in polymerization reactions. Poly(arylene ether)s, a class of high-performance polymers, are often synthesized through the nucleophilic aromatic substitution of activated dihaloarenes. This compound, with its two reactive chlorine sites, can potentially undergo polycondensation with bisphenols to yield polymers with specific thermal and mechanical properties. The propoxy group can enhance the solubility and processability of the resulting polymers.

Intermediate in the Development of Advanced Materials with Specific Chemical Properties

The incorporation of the this compound moiety into larger molecular structures can impart specific and desirable properties to advanced materials. The presence of chlorine atoms can enhance flame retardancy, while the propoxy group can influence properties such as liquid crystallinity and solubility.

By strategically functionalizing the aromatic ring, materials with tailored electronic properties can be designed. For instance, the introduction of electron-donating and electron-accepting groups through cross-coupling reactions can lead to the formation of molecules with interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely control the molecular architecture starting from this compound is crucial for tuning these properties.

Participation in Multi-Component and Cascade Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. The reactivity of the chloro and activated aromatic C-H bonds in this compound makes it a potential candidate for inclusion in such reaction sequences.

While specific examples involving this compound in MCRs are still under investigation, its structural motifs are amenable to reactions that build molecular complexity rapidly. For instance, it could potentially be incorporated into palladium-catalyzed cascade reactions that involve sequential C-C and C-heteroatom bond formations, leading to the rapid assembly of polycyclic and heterocyclic frameworks. The development of such reactions would further underscore the value of this compound as a versatile intermediate in synthetic chemistry.

Environmental Transformation and Degradation Pathways of 1,3 Dichloro 5 Propoxybenzene

Abiotic Environmental Transformation Mechanisms

Abiotic degradation involves the transformation of a chemical through non-biological processes such as hydrolysis, photolysis, and oxidation. pzh.gov.plnavy.mil These mechanisms are critical in determining the persistence of a compound in the environment.

Hydrolysis in Aqueous Systems: pH Dependence and KineticsHydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For compounds like 1,3-dichloro-5-propoxybenzene, the ether linkage (propoxy group) could potentially be susceptible to hydrolysis, as could the chlorine-carbon bonds, although the latter is generally less likely for aryl halides under typical environmental conditions. The rate of hydrolysis is often dependent on the pH of the water.

No specific experimental data on the hydrolysis of this compound, its rate constants at different pH values, or the resulting products were found in the available literature.

Photolytic Degradation: Direct and Indirect Photolysis PathwaysPhotolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun.researchgate.netDirect photolysis involves the absorption of light by the compound itself, leading to its transformation. Indirect photolysis occurs when other substances in the environment, known as photosensitizers, absorb light and then transfer energy to the compound, causing it to degrade. Aromatic compounds and their chlorinated derivatives can undergo photolysis, often leading to dechlorination or oxidation.

Specific studies detailing the direct or indirect photolysis quantum yields, reaction rates, or degradation products for this compound are not available.

Oxidative Processes in Environmental Matrices (e.g., Reaction with Hydroxyl Radicals)In the atmosphere and in sunlit surface waters, highly reactive species such as hydroxyl radicals (•OH) are the primary drivers of oxidative degradation for many organic compounds.nih.govnsfc.gov.cnThese radicals can attack the aromatic ring or the alkyl chain of the propoxy group, initiating a cascade of reactions that can lead to the breakdown of the parent molecule.

There is no available data on the rate constants for the reaction of this compound with hydroxyl radicals or other environmental oxidants, nor have the oxidative degradation products been identified.

Biotic Degradation Mechanisms and Microbial Biotransformations

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms like bacteria and fungi. clu-in.org This is a crucial pathway for the removal of many environmental pollutants.

Aerobic and Anaerobic Biodegradation Pathways by Microorganisms (Bacteria, Fungi)The presence of chlorine and an ether linkage on the benzene (B151609) ring suggests that the biodegradation of this compound could be complex. In general, aerobic degradation of chlorinated aromatic compounds often involves dioxygenase enzymes that hydroxylate the ring, leading to catechols that can be further metabolized.nih.govnih.govThe ether linkage might be cleaved by etherase enzymes. Under anaerobic conditions, reductive dechlorination (the replacement of a chlorine atom with a hydrogen atom) is a common pathway for highly chlorinated compounds.frontiersin.org

No studies were identified that have investigated the aerobic or anaerobic biodegradation of this compound. There is no information on microbial species capable of degrading this compound or the conditions under which degradation might occur.

Identification and Characterization of Microbial Metabolites (Chemical Structures)Identifying the intermediate products (metabolites) of biodegradation is essential for understanding the complete degradation pathway and for assessing whether the breakdown products are more or less toxic than the parent compound. For this compound, potential initial metabolites could include dichlorophenols (from ether cleavage) or monochloro-propoxybenzenes (from reductive dechlorination).

As no biodegradation studies have been published, no microbial metabolites of this compound have been identified or characterized.

Enzymatic Mechanisms Involved in Biotransformation

The biotransformation of this compound, a halogenated aromatic ether, is presumed to proceed through enzymatic pathways similar to those observed for other chlorinated aromatic compounds. While specific studies on this exact molecule are scarce, the degradation is likely initiated by enzymes capable of cleaving the ether bond or acting on the chlorinated aromatic ring. Microorganisms have evolved a range of enzymes, such as oxygenases, dehalogenases, and reductases, to metabolize these types of persistent organic pollutants.

Key enzymatic reactions anticipated in the breakdown of this compound include:

Ether Cleavage : The initial step in the degradation of many aromatic ethers involves the cleavage of the ether linkage. d-nb.info For this compound, this would be catalyzed by an ether-cleaving enzyme, potentially an α-ketoglutarate-dependent dioxygenase, to release the propoxy group and form 3,5-dichlorophenol (B58162). epa.govboerenlandvogels.nl This reaction is a critical debranching step that prepares the molecule for subsequent degradation. epa.govboerenlandvogels.nl

Oxidative Dehalogenation : Monooxygenases and dioxygenases are crucial for the aerobic biodegradation of chlorinated aromatic compounds. epa.gov

Monooxygenases , such as the cytochrome P450 (CYP) enzyme superfamily, catalyze the insertion of a single oxygen atom into the substrate. chemistryforsustainability.orgecetoc.org This can lead to hydroxylation of the aromatic ring, which may be a prerequisite for or occur concurrently with the removal of a chlorine atom. epa.gov Flavin-dependent monooxygenases are known to catalyze the dehalogenation of halogenated phenols, which could be intermediates in the degradation pathway. epa.gov

Dioxygenases incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. osti.gov For instance, the degradation of 1,3-dichlorobenzene (B1664543) by Alcaligenes sp. proceeds via the formation of 3,5-dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene, which is then converted to 3,5-dichlorocatechol. osti.gov A similar pathway could occur for this compound, leading to a substituted dichlorocatechol, which then undergoes ring cleavage. osti.gov

Reductive Dehalogenation : Under anaerobic conditions, the primary degradation mechanism for many chlorinated aromatic compounds is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. nih.gov This process is generally more effective for highly chlorinated compounds and may be less significant for dichlorobenzenes compared to their more chlorinated counterparts. sigmaaldrich.com The position of the chlorine atoms influences the reaction rate, with meta-positioned chlorines often being more readily removed in certain compound classes. nih.gov

Environmental Fate Modeling and Prediction of Environmental Behavior

Environmental fate modeling uses physicochemical properties of a chemical to predict its distribution, persistence, and transport in the environment. mdpi.com For this compound, specific experimental data is limited; therefore, Quantitative Structure-Activity Relationship (QSAR) models and data from structurally similar compounds, such as dichlorobenzenes, are used for prediction. ecetoc.orgnih.gov Tools like the US EPA's EPI Suite™ can estimate these properties based on the chemical's structure. chemistryforsustainability.orgchemsafetypro.com

Predicted Physicochemical Properties of this compound (Values are estimated using QSAR models as direct experimental data is unavailable)

PropertyEstimated ValueImplication for Environmental Fate
Molecular Weight207.08 g/mol-
Log Kow (Octanol-Water Partition Coefficient)4.3 - 4.5Indicates a high tendency to partition from water into organic matter and lipids.
Water SolubilityLow (e.g., <10 mg/L)Limits dissolution in water, promoting partitioning to soil and sediment.
Vapor PressureLow (e.g., ~0.01 - 0.05 mmHg at 25°C)Suggests moderate volatility from surfaces.
Henry's Law ConstantModerate to High (e.g., ~1 x 10-3 to 1 x 10-4 atm-m³/mol)Indicates potential for volatilization from water bodies.

Estimation of Persistence, Mobility, and Bioaccumulation Potential in Various Environmental Compartments (Soil, Water, Air)

The environmental behavior of this compound is inferred from its predicted properties and the known behavior of dichlorobenzenes. d-nb.info

Persistence : Chlorinated benzenes are generally considered to be persistent in the environment. osti.gov

In Air : The compound is expected to be degraded in the atmosphere by reacting with photochemically produced hydroxyl radicals, with an estimated half-life on the order of days to weeks. chemsafetypro.com Direct photolysis is not expected to be a significant degradation pathway. chemsafetypro.com

In Water : Hydrolysis is not anticipated to be a significant degradation process. d-nb.info Biodegradation in aerobic waters may occur slowly, especially after microbial adaptation, but it is expected to be very slow under anaerobic conditions. d-nb.info Dichlorobenzenes are known to persist in groundwater for long periods. nih.gov

In Soil : Biodegradation in soil is expected to be a slow process, representing the major degradation pathway. nih.gov Volatilization from surface soils can be a significant removal process. d-nb.info Like other chlorinated benzenes, it is likely to be highly persistent in soil. sigmaaldrich.com

Mobility :

In Soil : The high estimated Log Kow suggests a strong tendency to adsorb to organic carbon in soil and sediment. ecetoc.org The soil adsorption coefficient (Koc) is predicted to be high, indicating low to moderate mobility in soil. ecetoc.org Chemicals with high Koc values are less likely to leach into groundwater. ecetoc.org

In Water : In aquatic systems, the primary removal processes are likely volatilization to the atmosphere and adsorption to sediment. d-nb.info Its low water solubility and high adsorption tendency limit its transport in the dissolved phase.

In Air : Due to its moderate vapor pressure, the compound can be transported in the atmosphere, with subsequent deposition to soil and water. mdpi.com

Bioaccumulation Potential :

A high Log Kow value (greater than 4) suggests a significant potential for bioaccumulation in aquatic organisms. nih.govhenrys-law.org The Bioconcentration Factor (BCF), which measures the accumulation of a chemical in an organism from water, is predicted to be high. Chemicals with a BCF greater than 2000 are considered bioaccumulative. episuite.dev The estimated BCF for this compound would likely fall into the category of bioaccumulative to very bioaccumulative.

Predicted Environmental Fate Parameters for this compound (Values are estimated using QSAR models and comparison with related compounds)

ParameterPredicted Value/PotentialCompartment
Biodegradation Half-LifeWeeks to MonthsWater/Soil
Atmospheric Half-Life (OH Radical Reaction)Days to WeeksAir
Soil Adsorption Coefficient (Koc)High (~1000 - 4000 L/kg)Soil/Sediment
Bioconcentration Factor (BCF)High (>2000 L/kg)Aquatic Biota
Overall PersistenceHighEnvironment
MobilityLow to ModerateSoil

Modeling of Transport Phenomena within Aquatic and Terrestrial Ecosystems

Multimedia environmental fate models, such as Level III fugacity models, are used to predict the environmental distribution of chemicals based on their physicochemical properties and emission rates. mdpi.comnih.gov These models simulate the transport and partitioning of a substance between key environmental compartments: air, water, soil, and sediment. mdpi.com

For this compound, such a model would predict its behavior as follows:

Partitioning :

Air-Water : The Henry's Law Constant governs the partitioning between air and water. mdpi.com A moderate to high value suggests that volatilization from surface water is a significant transport process, moving the chemical from the aquatic environment to the atmosphere.

Soil/Sediment-Water : The soil adsorption coefficient (Koc) is the key parameter for partitioning between water and solid phases like soil and sediment. ecetoc.org The predicted high Koc for this compound indicates that if released into water, a significant fraction will adsorb to suspended solids and bottom sediments. If released to land, it will be strongly bound to soil organic matter, limiting its leaching into groundwater but making it persistent in the topsoil. osti.govsigmaaldrich.com

Transport :

Aquatic Systems : In rivers and lakes, transport would occur both in the dissolved phase and adsorbed to particulate matter. The strong tendency to adsorb to sediment means that contaminated sediments can act as long-term reservoirs, slowly releasing the chemical back into the water column. d-nb.info

Terrestrial Systems : Transport in soil is limited by strong adsorption. ecetoc.org Surface runoff could transport soil particles to which the chemical is attached into nearby water bodies. Sub-surface transport and leaching to groundwater are expected to be slow processes.

Atmospheric Transport : Once volatilized into the atmosphere, the compound can undergo long-range transport before being removed by wet (rain, snow) or dry deposition, potentially contaminating remote ecosystems. mdpi.comchemsrc.com

Modeling these phenomena is crucial for conducting risk assessments, as it helps to identify the environmental compartments where the chemical is likely to accumulate and the potential pathways for exposure to humans and wildlife. mdpi.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.